3-[4-(furan-2-carbonyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
3-[4-(furan-2-carbonyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
The primary targets of Furan-2-yl[4-(5,6,7,8-tetrahydro1It’s worth noting that compounds containing the indole nucleus, which is similar to the structure of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with a thia-diazatricyclo compound under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of automated systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, furan-2-carboxylic acid derivatives, and other heterocyclic compounds that retain the core structure of the original compound.
Scientific Research Applications
3-[4-(furan-2-carbonyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share a similar piperazine structure and are studied for their antifungal and antitumor activities.
2-(4-phenylpiperazin-1-yl)pyrimidine-5: This compound also features a piperazine ring and is investigated for its potential therapeutic applications.
Uniqueness
3-[4-(furan-2-carbonyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is unique due to its combination of furan, piperazine, and thia-diazatricyclo structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
furan-2-yl-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(14-5-3-11-25-14)23-9-7-22(8-10-23)17-16-13-4-1-2-6-15(13)26-18(16)21-12-20-17/h3,5,11-12H,1-2,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYNFLFXWMQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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